Ethyl 2-chloro-4-trifluoromethylphenylacetate
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Overview
Description
Ethyl 2-chloro-4-trifluoromethylphenylacetate is a chemical compound with the molecular formula C11H10ClF3O2 and a molecular weight of 266.64 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-trifluoromethylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-trifluoromethylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-trifluoromethylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products:
Substitution: Formation of amides, thiols, or other substituted derivatives.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Generation of alcohols or other reduced compounds.
Scientific Research Applications
Ethyl 2-chloro-4-trifluoromethylphenylacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-trifluoromethylphenylacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity . The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can alter cellular pathways and biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-chloro-4-trifluoromethylphenylacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-fluorophenylacetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-chloro-4-bromophenylacetate: Contains a bromine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Ethyl 2-chloro-4-methylphenylacetate: The presence of a methyl group instead of a trifluoromethyl group leads to variations in stability and metabolic resistance.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its utility in various fields .
Properties
Molecular Formula |
C11H10ClF3O2 |
---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
FLVDAIVZIVKQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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